{4-[methyl(phenyl)amino]phenyl}methanol

Catalog No.
S6432095
CAS No.
1152522-03-6
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[methyl(phenyl)amino]phenyl}methanol

CAS Number

1152522-03-6

Product Name

{4-[methyl(phenyl)amino]phenyl}methanol

IUPAC Name

[4-(N-methylanilino)phenyl]methanol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c1-15(13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-10,16H,11H2,1H3

InChI Key

FUQQLHVHXBNHPQ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)CO

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)CO

The compound {4-[methyl(phenyl)amino]phenyl}methanol is an organic molecule characterized by its complex structure, which includes a phenyl group, a methyl group attached to a nitrogen atom, and a hydroxymethyl group. Its chemical formula is C14H17NC_{14}H_{17}N and it falls under the category of aromatic amines. The presence of both an amino group and a hydroxymethyl group contributes to its unique reactivity and potential biological activities.

  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
  • Reduction: The amino group may be reduced to form a secondary amine or further to a primary amine under strong reducing conditions.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that {4-[methyl(phenyl)amino]phenyl}methanol exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest its effectiveness against certain bacterial strains.
  • Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, impacting metabolic pathways relevant in disease states.

Several methods have been developed for synthesizing {4-[methyl(phenyl)amino]phenyl}methanol:

  • Direct Amination: This involves the reaction of 4-bromophenol with methylamine in the presence of a base, leading to the formation of the desired compound.
  • Reduction of Nitro Compounds: Starting from a nitro derivative of phenol, reduction with hydrogen gas in the presence of a palladium catalyst can yield the amine.
  • Mannich Reaction: A three-component reaction involving formaldehyde, an amine, and phenol can also be employed to synthesize this compound effectively.

The applications of {4-[methyl(phenyl)amino]phenyl}methanol span various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound in drug development targeting infectious diseases and cancer.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of dyes and pigments due to its stable aromatic structure.
  • Research Reagent: Utilized in laboratories for studying reaction mechanisms involving aromatic amines.

Interaction studies have focused on how {4-[methyl(phenyl)amino]phenyl}methanol interacts with biological targets:

  • Protein Binding Studies: These studies assess how well the compound binds to proteins involved in drug metabolism and transport.
  • Enzyme Activity Modulation: Investigations into its role as an enzyme inhibitor provide insights into its potential therapeutic effects.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can inform its efficacy as a drug candidate.

Several compounds share structural similarities with {4-[methyl(phenyl)amino]phenyl}methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-AminophenolAmino group on phenolUsed in analgesics and antiseptics
N,N-Dimethylaminobenzyl alcoholDimethylamino groupKnown for its use in pharmaceuticals
4-MethylaminophenolMethylamino groupExhibits similar reactivity but less biological activity

Uniqueness

What sets {4-[methyl(phenyl)amino]phenyl}methanol apart from these similar compounds is its dual functionality as both an amine and an alcohol. This structural feature allows it to participate in diverse

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.115364102 g/mol

Monoisotopic Mass

213.115364102 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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